molecular formula C21H22N4O3 B11006885 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide

Cat. No.: B11006885
M. Wt: 378.4 g/mol
InChI Key: WWFWAKGPVHAXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide is a synthetic organic compound that features a benzofuran ring, a triazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Synthesis of the Triazole Ring:

    Coupling Reactions: The benzofuran and triazole intermediates are then coupled using a suitable linker, such as a propanamide group, through amide bond formation. This step typically involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the amide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structure suggests it could be a candidate for anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and triazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dihydro-1-benzofuran-5-yl)propanal: Similar benzofuran structure but lacks the triazole ring.

    3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid: Contains a carboxylic acid group instead of the amide linkage.

    5-(methoxymethyl)-1H-1,2,4-triazole derivatives: Compounds with similar triazole structures but different substituents.

Uniqueness

The uniqueness of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide lies in its combination of the benzofuran and triazole rings, linked by a propanamide group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]propanamide

InChI

InChI=1S/C21H22N4O3/c1-27-13-19-23-21(25-24-19)15-4-6-17(7-5-15)22-20(26)9-3-14-2-8-18-16(12-14)10-11-28-18/h2,4-8,12H,3,9-11,13H2,1H3,(H,22,26)(H,23,24,25)

InChI Key

WWFWAKGPVHAXMN-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.